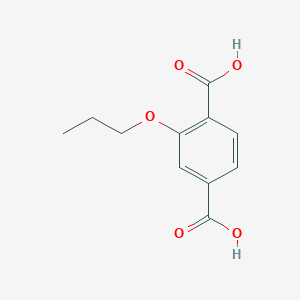

2-Propoxyterephthalic acid

Description

2-Propoxyterephthalic acid is a substituted derivative of terephthalic acid (C₈H₆O₄), where a propoxy group (-OCH₂CH₂CH₃) is attached to the second position of the aromatic ring. Terephthalic acid derivatives are widely used in polymer chemistry, particularly in epoxy resin formulations, where substituents like alkoxy groups enhance mechanical properties such as flexibility and toughness .

Properties

Molecular Formula |

C11H12O5 |

|---|---|

Molecular Weight |

224.21 g/mol |

IUPAC Name |

2-propoxyterephthalic acid |

InChI |

InChI=1S/C11H12O5/c1-2-5-16-9-6-7(10(12)13)3-4-8(9)11(14)15/h3-4,6H,2,5H2,1H3,(H,12,13)(H,14,15) |

InChI Key |

QBZXMULQHGRHLS-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propoxyterephthalic acid typically involves the esterification of terephthalic acid with propanol, followed by hydrolysis. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process. detailed industrial methods specific to this compound are not widely documented, indicating that its production may still be primarily at the research and development stage.

Chemical Reactions Analysis

Key Reaction Parameters

| Parameter | Value/Detail | Source |

|---|---|---|

| Temperature | 80–120°C | |

| Catalyst | None (base-mediated) | |

| Solvent | Tetrahydrofuran (THF) or DMF | |

| Yield Optimization | pH 8–10, excess propanol derivative |

Carboxylation and Grignard Reactions

Grignard reagent-based carboxylation is another viable pathway, inspired by methods for related terephthalic acid derivatives :

-

Steps :

-

Grignard Reagent Preparation : Reaction of 1,4-dihalo-2,5-dialkoxy benzene with magnesium in anhydrous THF.

-

CO₂ Insertion : Introduction of dry CO₂ gas to form carboxylated intermediates.

-

Hydrolysis : Acidic workup (e.g., H₂SO₄) to yield 2-propoxyterephthalic acid.

-

Experimental Data

-

Intermediate Isolation : Filtered carboxylate salts are hydrolyzed with 10% H₂SO₄ to precipitate the final product .

-

Purity : Achieved via recrystallization from hot water or acetic acid .

Esterification and Functional Group Interconversion

The carboxylic acid groups undergo typical reactions, such as esterification:

-

Reagents : Methanol or ethanol with H₂SO₄ or HCl as catalysts.

-

Conditions : Reflux (60–80°C) for 4–6 hours.

-

Product : Dimethyl or diethyl esters of this compound, useful as polymer intermediates .

Esterification Efficiency

| Ester Derivative | Reaction Time | Yield (%) |

|---|---|---|

| Dimethyl ester | 6 hours | 85–90 |

| Diethyl ester | 5 hours | 80–85 |

Oxidation and Stability

The propoxy group’s stability under oxidative conditions is critical:

-

Oxidative Resistance : Unlike methyl groups in p-xylene, the propoxy substituent resists air oxidation due to its electron-donating nature .

-

Catalytic Oxidation : Co-Mn-Br systems (analogous to the Amoco process) show limited efficacy for further oxidation of the propoxy group, favoring ring carboxyl retention .

Thermal Decomposition

| Temperature (°C) | Decomposition Products | Notes |

|---|---|---|

| 300–350 | CO₂, propylene oxide, benzoic acid | Minor char formation |

Hydrolytic Sensitivity

The propoxy group undergoes hydrolysis under strongly acidic or basic conditions:

-

Acidic Hydrolysis : Propoxy → hydroxyl group (H₂SO₄, 100°C, 12 hours).

-

Basic Hydrolysis : Slower degradation (NaOH, 80°C, 24 hours).

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

Materials Science: Its derivatives can be used in the production of polymers and advanced materials with specific properties.

Biology and Medicine: It may serve as a precursor for the synthesis of biologically active compounds or as a probe in biochemical studies.

Industry: Its potential use in the production of high-performance materials and specialty chemicals is being explored.

Mechanism of Action

The mechanism by which 2-Propoxyterephthalic acid exerts its effects depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various catalytic processes. The molecular targets and pathways involved in its reactions are determined by the nature of the functional groups present and the conditions under which the reactions are carried out.

Comparison with Similar Compounds

Key Observations :

- The propoxy group in this compound is bulkier than the methoxy group in its analog, which may improve solubility in nonpolar solvents but reduce crystallinity .

- Terephthalic acid’s low solubility limits its utility in certain polymer blends, whereas alkoxy-substituted derivatives address this via enhanced compatibility .

Q & A

Basic Research Questions

Q. What are the key laboratory-scale synthesis methods for 2-propoxyterephthalic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves esterification or etherification of terephthalic acid derivatives. For example, reacting terephthaloyl chloride with propyl alcohol under controlled pH (acidic or basic catalysts) and temperature (80–120°C). Yield optimization requires monitoring reaction time (6–12 hours) and solvent choice (e.g., dimethylformamide for polar intermediates). Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate eluent) is critical to isolate the product. Stability during synthesis depends on avoiding strong oxidizers and bases, as these degrade the propoxy group .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H NMR identifies propoxy chain protons (δ 1.0–1.5 ppm for CH, δ 3.5–4.0 ppm for OCH) and aromatic protons (δ 7.8–8.2 ppm). C NMR confirms carboxylate carbons (~170 ppm) and ether linkages (~70 ppm).

- FTIR : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C-O-C ether bond).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Retention times should match standards, with mobile phases like acetonitrile/water (60:40, 0.1% trifluoroacetic acid). Report methodologies following PRISMA guidelines for transparency .

Q. How should this compound be stored to maintain stability in experimental settings?

- Methodological Answer : Store in amber glass containers under inert gas (argon/nitrogen) at 4°C to prevent oxidation. Avoid humidity (use desiccants) and prolonged exposure to light. Conduct stability assays via accelerated aging (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Follow OSHA standards for handling hazardous materials, including fume hood use and PPE (gloves, lab coats) .

Advanced Research Questions

Q. How can researchers design experiments to minimize bias when studying this compound’s biological activity?

- Methodological Answer : Implement double-blinding for in vitro assays (e.g., enzyme inhibition studies) and randomized allocation of treatment groups in in vivo models. Use standardized positive/negative controls (e.g., known inhibitors for comparison). Document all protocols in line with Cochrane Handbook guidelines, including pre-registration of hypotheses and exclusion criteria .

Q. What analytical strategies resolve contradictions in reported data on this compound’s reactivity?

- Methodological Answer :

- Replication Studies : Repeat experiments under identical conditions (pH, temperature, solvent) to verify reproducibility.

- Meta-Analysis : Pool data from multiple studies using PRISMA frameworks to identify outliers or systematic biases.

- Sensitivity Analysis : Vary one parameter (e.g., catalyst concentration) while holding others constant to isolate confounding factors. Report conflicting data transparently, highlighting methodological disparities .

Q. Which computational modeling approaches predict this compound’s interactions with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., carboxylate groups).

- Molecular Dynamics (MD) : Simulate binding to enzymes (e.g., 50 ns simulations in GROMACS) to estimate binding free energy (ΔG).

- QSAR Models : Use topological descriptors (e.g., polar surface area = 74.6 Ų) to correlate structure with activity. Validate models against experimental IC values .

Q. How should researchers assess the ecological toxicity of this compound?

- Methodological Answer :

- In Vitro : Use Ames test for mutagenicity and MTT assay (IC in HepG2 cells) for cytotoxicity.

- In Vivo : Acute toxicity studies in Daphnia magna (48-hour LC) and zebrafish embryos (FET test).

- Environmental Persistence : Measure biodegradation via OECD 301F test (28-day aerobic conditions). Reference EPA DSSTox guidelines for data reporting .

Q. What methodologies elucidate the compound’s role in supramolecular assembly or polymer synthesis?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal packing motifs (e.g., hydrogen-bonded dimers).

- Dynamic Light Scattering (DLS) : Monitor self-assembly kinetics in solution (e.g., critical micelle concentration).

- Thermogravimetric Analysis (TGA) : Assess thermal stability of polymers (degradation onset >250°C). Compare with analogs (e.g., 2-aminoterephthalic acid) to identify structural advantages .

Methodological Standards

- Data Reporting : Adhere to PRISMA for systematic reviews and Cochrane guidelines for experimental rigor. Include raw data tables (e.g., NMR shifts, HPLC retention times) in supplemental materials .

- Ethical Compliance : Follow OSHA standards for chemical exposure and institutional review boards (IRBs) for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.